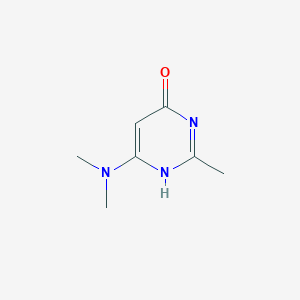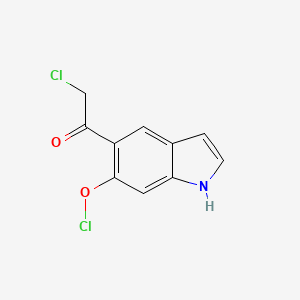
5-Chloroacetyl-6-chlorol-1,3-dihydro-2H-indole-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloroacetyl-6-chloro-1,3-dihydro-2H-indole-2-one is a chemical compound with the molecular formula C10H7Cl2NO2 and a molecular weight of 244.07 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroacetyl-6-chloro-1,3-dihydro-2H-indole-2-one typically involves the chloroacetylation of 6-chlorooxindole. The reaction conditions include the use of chloroacetyl chloride in the presence of a suitable base, such as triethylamine, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through a scaled-up version of the laboratory synthesis method. This involves the use of large reactors, continuous flow systems, and advanced purification techniques to ensure the production of high-purity 5-Chloroacetyl-6-chloro-1,3-dihydro-2H-indole-2-one.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloroacetyl-6-chloro-1,3-dihydro-2H-indole-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted indoles or chloroacetyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloroacetyl-6-chloro-1,3-dihydro-2H-indole-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 5-Chloroacetyl-6-chloro-1,3-dihydro-2H-indole-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes.
Vergleich Mit ähnlichen Verbindungen
6-Chlorooxindole
5-Chloroacetyl-1,3-dihydro-2H-indol-2-one
5-Bromoacetyl-6-bromooxindole
This comprehensive overview provides a detailed understanding of 5-Chloroacetyl-6-chloro-1,3-dihydro-2H-indole-2-one, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
[5-(2-chloroacetyl)-1H-indol-6-yl] hypochlorite |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2/c11-5-9(14)7-3-6-1-2-13-8(6)4-10(7)15-12/h1-4,13H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXUTNQIPGPRKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)C(=O)CCl)OCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-bromo-3H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7853442.png)
![Bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-amine](/img/structure/B7853450.png)
![4-Aminophenylboronic acid pinacol ester[214360-73-3]](/img/structure/B7853457.png)
![1H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B7853465.png)
![Methyl 5-(4,4,5-trimethyl-[1,3,2]dioxaborolan-2-yl)thiophene-2-carboxylate](/img/structure/B7853479.png)
![5-bromo-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7853502.png)
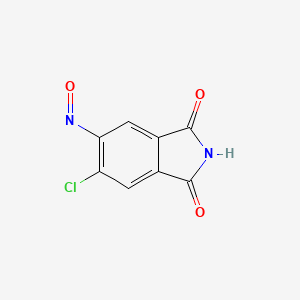
![6-methylsulfanyl-1H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B7853525.png)
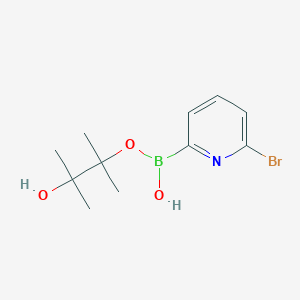
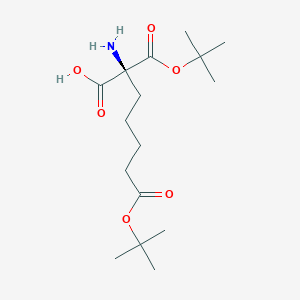
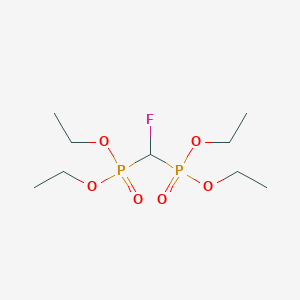
![3-{4-[(3,4-Difluorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B7853558.png)
![N-hydroxy-5-[(E)-N'-hydroxycarbamimidoyl]pyridine-2-carboxamide](/img/structure/B7853563.png)
